![molecular formula C7H7N3O B091213 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 16082-26-1](/img/structure/B91213.png)
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
Übersicht
Beschreibung
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry and material science due to its unique structural and photophysical properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL has garnered attention for its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed selective inhibition of cancer cell proliferation through targeted enzymatic pathways .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes critical to various biological processes. Notably:
- Antimycobacterial Activity : Research has highlighted its potential as an inhibitor of mycobacterial ATP synthase, which is crucial for treating Mycobacterium tuberculosis infections .
Material Science
Due to its unique structural characteristics, this compound is also being explored in material science:
- Fluorescent Probes : The compound's photophysical properties make it suitable for developing fluorescent materials used in imaging and sensing applications .
Data Table: Biological Activities of this compound
Wirkmechanismus
Target of Action
The primary target of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a flavin adenine dinucleotide (FAD)-dependent hydroxylase . This enzyme promotes compound catabolism by hydroxylation from molecular oxygen .
Mode of Action
This compound interacts with its target, the FAD-dependent hydroxylase, and induces mutation . This mutation confers resistance to the compound .
Result of Action
The result of the action of this compound is the mutation of the FAD-dependent hydroxylase . This mutation confers resistance to the compound . The compound has shown promising activity against Mycobacterium tuberculosis within macrophages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyrazolo[1,5-A]pyrimidin-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Contains nitro groups and amine groups, making it more energetic.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7-one: Contains nitro and amino groups, with a ketone functional group.
Uniqueness
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical reactivity and biological activity.
Biologische Aktivität
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, notable for its diverse biological activities, particularly in cancer research. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₄O
- Functional Groups : Hydroxyl group (-OH) at the 7-position and a methyl group (-CH₃) at the 5-position.
- Structure : The compound features a fused pyrazole and pyrimidine ring system, which is critical for its biological activity.
The biological activity of this compound primarily involves the inhibition of key protein kinases that play significant roles in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : This compound has shown significant inhibitory effects on EGFR, which is known to be involved in cell proliferation and survival pathways. Inhibition of EGFR disrupts the MAPK/ERK signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells.
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 has been associated with cell cycle arrest and reduced cellular proliferation. The compound's ability to inhibit CDK2 further enhances its potential as an anticancer agent.
Biological Activity and Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. For instance, one study reported an IC50 value of 15.3 µM against MCF-7 cells for a related compound .
- Structure–Activity Relationship (SAR) : The structural modifications in pyrazolo[1,5-a]pyrimidines have been linked to varying degrees of biological activity. The presence of specific substituents significantly influences the compound's potency against different cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A focused library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for anticancer activity. The results indicated that while some compounds showed promising activity against MDA-MB-231 cells, others did not exhibit significant growth inhibition compared to control groups .
- Inhibition Profiles : The compound has been evaluated for its selectivity against various kinases. For example, a study highlighted that certain derivatives exhibited strong inhibition against Pim-1 kinase while maintaining low cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Synthesis and Evaluation : The synthesis of this compound typically involves several methodologies that enhance its yield and purity. Techniques such as microwave-assisted synthesis have been employed to optimize the production process while maintaining high biological activity .
Summary of Biological Activities
Compound | Biological Activity | Target Kinases | IC50 (µM) |
---|---|---|---|
This compound | Anticancer | EGFR, CDK2 | Varies by derivative |
Triazole-linked derivatives | Anticancer | Various kinases | 15.3 (MCF-7) |
Pyrazolo[1,5-a]pyrimidine analogs | Antituberculosis | Mycobacterium tuberculosis targets | Low cytotoxicity |
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDOBOILKZQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-35-9 | |
Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.